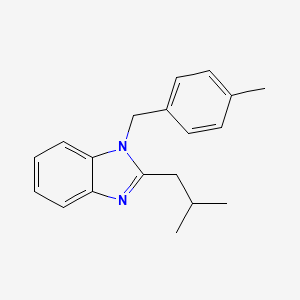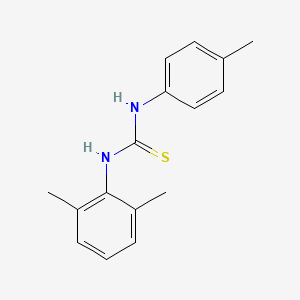
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IB-MECA and has been synthesized using different methods. IB-MECA has been found to have promising therapeutic effects and has been extensively studied for its biochemical and physiological effects in various studies.
Mecanismo De Acción
IB-MECA acts as an agonist for the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. IB-MECA binding to the adenosine A3 receptor activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
IB-MECA has been found to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation, inducing apoptosis, and improving cognitive function. IB-MECA has also been found to modulate the immune system and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IB-MECA has several advantages for lab experiments, including its high purity and yield, and its well-characterized mechanism of action. However, IB-MECA also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for IB-MECA research, including exploring its potential therapeutic effects in other fields, such as cardiovascular disease and diabetes. Further research is also needed to optimize IB-MECA dosing and delivery methods to minimize potential toxicity and improve efficacy. Additionally, the development of IB-MECA analogs with improved pharmacological properties may also be a promising direction for future research.
In conclusion, IB-MECA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various fields. IB-MECA has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Although IB-MECA has several advantages for lab experiments, it also has limitations, and further research is needed to optimize its use. Overall, IB-MECA has promising potential for future therapeutic applications, and further research is warranted to explore its full potential.
Métodos De Síntesis
IB-MECA can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a base, such as potassium carbonate. This method yields IB-MECA with high purity and yield. Another method involves the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a catalyst, such as palladium on carbon. This method also yields IB-MECA with high purity and yield.
Aplicaciones Científicas De Investigación
IB-MECA has been studied for its potential therapeutic effects in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, IB-MECA has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, IB-MECA has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, IB-MECA has been found to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14(2)12-19-20-17-6-4-5-7-18(17)21(19)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFWICJANIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)
![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)


